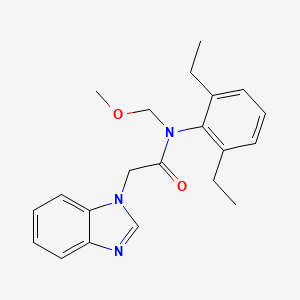![molecular formula C25H25FN6O2S B2877451 7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1251694-13-9](/img/structure/B2877451.png)
7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C25H25FN6O2S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has been a subject of interest due to their potential cytotoxic activity against various human cancer cell lines. A study by Hassan et al. (2015) involved the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides with ethyl acetoacetate and 2-(4-fluorobenzylidene)malononitrile. These compounds were tested for cytotoxicity against colon, lung, breast, and liver cancer cell lines, with the structure-activity relationship discussed (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial Activity
Another area of application is the synthesis of novel Schiff bases for antimicrobial purposes. Puthran et al. (2019) synthesized Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehyde derivatives, showcasing their antimicrobial activity. This study highlights the potential of these compounds in combating microbial infections (Puthran et al., 2019).
Fluorescence and Fluorophores
The compound and its derivatives have also been explored for their application in the development of functional fluorophores. Castillo et al. (2018) demonstrated a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their potential use as fluorescent probes for biological and environmental species detection (Castillo, Tigreros, & Portilla, 2018).
Structural Modifications and Biological Activity
Further research has focused on structural modifications to enhance biological activities. Squarcialupi et al. (2016) conducted structural refinement on pyrazolo[4,3-d]pyrimidine derivatives to improve recognition at the human A3 adenosine receptor, leading to highly potent and selective antagonists. This work demonstrates the importance of structural modifications in developing targeted therapies (Squarcialupi et al., 2016).
properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S/c1-17-7-8-21(18(2)15-17)35-24-23-28-32(25(34)31(23)10-9-27-24)16-22(33)30-13-11-29(12-14-30)20-6-4-3-5-19(20)26/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYDYBWPVIRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

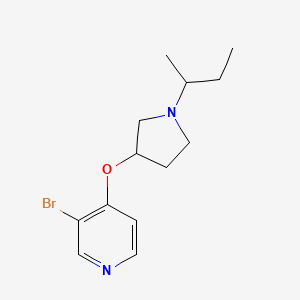
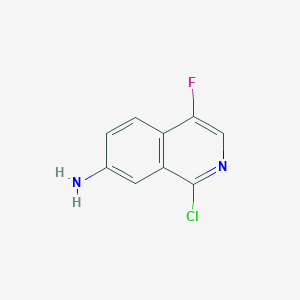
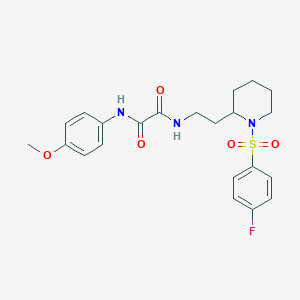
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
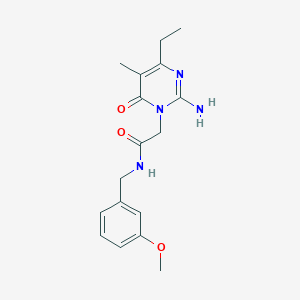
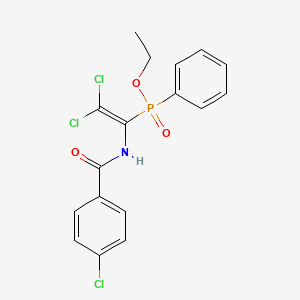
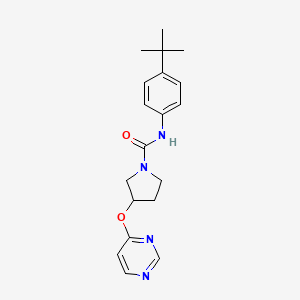
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
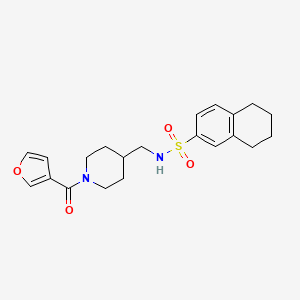
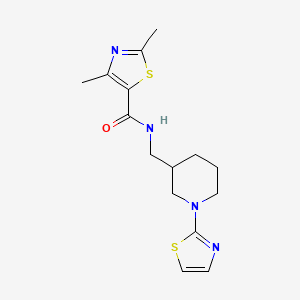
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
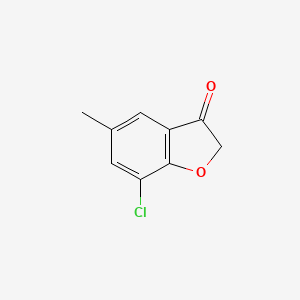
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
